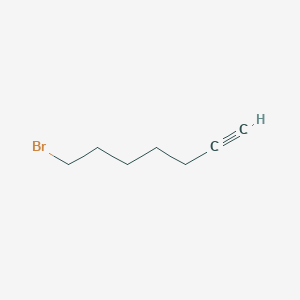

7-Bromohept-1-yne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromohept-1-yne is an organic compound with the molecular formula C7H11Br . It is a liquid at room temperature and is typically stored in a dry environment between 2-8°C .

Synthesis Analysis

7-Bromohept-1-yne can be synthesized using several methods, including the reaction of 1-heptyne with N-bromosuccinimide (NBS) or using hydrobromic acid in the presence of catalysts such as iodine or silver nitrate.Molecular Structure Analysis

The molecular structure of 7-Bromohept-1-yne contains a total of 18 bonds; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 triple bond .Physical And Chemical Properties Analysis

7-Bromohept-1-yne has a molecular weight of 175.07 . It is a liquid at room temperature and should be stored in a dry environment between 2-8°C .科学的研究の応用

Chain Extension Reactions

- Butylation Reactions : 7-Bromohept-1-yne undergoes butylation at C-3, which is a key reaction in chain extension processes. This reaction differs from that of its iodine counterpart, 1-Iodohept-1-yne, demonstrating the unique reactivity of bromoalkynes (Bhanu, Khan, & Scheinmann, 1976).

Synthesis of Bicyclic Heterocycles

- Palladium-Catalyzed Domino Cyclization : Propargyl bromides, including 7-Bromohept-1-yne derivatives, are used in the synthesis of 2,7-diazabicyclo[4.3.0]non-5-enes via palladium-catalyzed domino cyclization. This demonstrates its utility in constructing complex bicyclic structures (Ohno et al., 2008).

Fermentative Processes

- Bromination in Corynebacterium glutamicum : 7-Bromohept-1-yne is studied for its role in the fermentative production of brominated compounds like 7-bromo-l-tryptophan, highlighting its potential in green chemistry and biotechnological applications (Veldmann et al., 2019).

Photophysical and Electrochemical Properties

- Poly(phenylene-vinylene)s Study : 7-Bromohept-1-yne and its derivatives are examined for their role in the synthesis and study of alkoxy-substituted yne-containing poly(phenylene-vinylene)s. These studies contribute to understanding the material's thermal behavior, electroluminescent properties, and supramolecular ordering (Egbe et al., 2004).

Vinylidene Carbene Intermediate Study

- Alkoxide Ion Reactions : Research shows that 7-Bromohept-1-yne reacts with sodium 2,2-dimethyl-1,3-dioxolan-4-methanolate to give products through a vinylidene carbene intermediate, illustrating its relevance in studying reaction mechanisms and intermediates (Craig & Beard, 1971).

Insect Pheromones Synthesis

- Synthesis of Sex Pheromones : 7-Bromohept-1-yne is used in the synthesis of insect pheromones, such as dodec-8E-enyl and dodec-8Z-enyl acetates, which are components of the sex pheromones of certain Grapholitha species (Odinokov et al., 1985).

Safety and Hazards

7-Bromohept-1-yne is classified as a dangerous substance. It has been assigned the hazard statements H225, H315, H319, and H335, indicating that it is highly flammable and can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

特性

IUPAC Name |

7-bromohept-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h1H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHBMYWHADQVBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromohept-1-yne | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-Dimethoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2833474.png)

![3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2833475.png)

![2-[(3-Methoxyphenyl)amino]-N-(1-phenylethyl)pyridine-4-carboxamide](/img/structure/B2833476.png)

![3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2833478.png)

![(5R,7R)-5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2833488.png)

![2-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2833489.png)

![1-ethyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2833495.png)